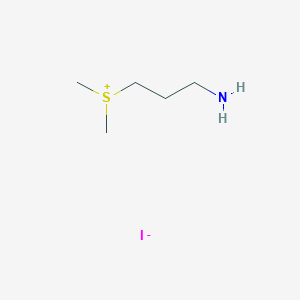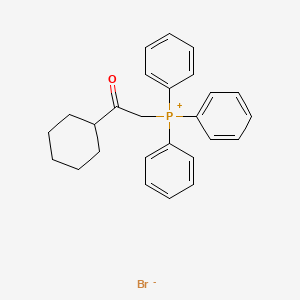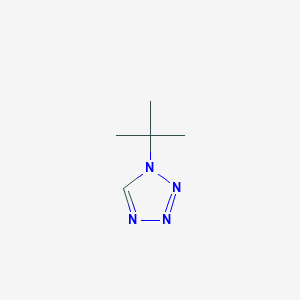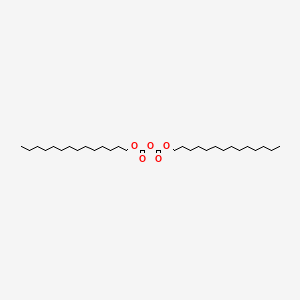
Ditetradecyl dicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditetradecyl dicarbonate is an organic compound characterized by the presence of two tetradecyl groups attached to a dicarbonate moiety
準備方法
Synthetic Routes and Reaction Conditions: Ditetradecyl dicarbonate can be synthesized through the reaction of tetradecyl alcohol with phosgene or its derivatives under controlled conditions. The general reaction involves the formation of an intermediate carbonate ester, which subsequently reacts to form the dicarbonate.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where tetradecyl alcohol is reacted with phosgene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
化学反応の分析
Types of Reactions: Ditetradecyl dicarbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form tetradecyl alcohol and carbon dioxide.
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates.
Reduction: Under reducing conditions, it can be converted back to tetradecyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids/bases.
Substitution: Amines or other nucleophiles, often in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Tetradecyl alcohol and carbon dioxide.
Substitution: Carbamates.
Reduction: Tetradecyl alcohol.
科学的研究の応用
Ditetradecyl dicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protective groups for alcohols and amines.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable carbamate linkages.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which ditetradecyl dicarbonate exerts its effects involves the formation of stable intermediates through its reaction with nucleophiles. The dicarbonate moiety acts as a leaving group, facilitating the formation of carbamates or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Di-tert-butyl dicarbonate: Commonly used in organic synthesis for the protection of amines.
Diethyl dicarbonate: Used as a reagent in organic synthesis and as a preservative in the food industry.
Dimethyl dicarbonate: Employed as a sterilizing agent in beverages.
Uniqueness of Ditetradecyl Dicarbonate: this compound is unique due to its long alkyl chains, which impart different physical and chemical properties compared to shorter-chain dicarbonates. This makes it particularly useful in applications requiring hydrophobic characteristics and stability.
特性
CAS番号 |
111965-65-2 |
|---|---|
分子式 |
C30H58O5 |
分子量 |
498.8 g/mol |
IUPAC名 |
tetradecoxycarbonyl tetradecyl carbonate |
InChI |
InChI=1S/C30H58O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-29(31)35-30(32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChIキー |
WJRSLHBOQIOTES-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)OC(=O)OCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


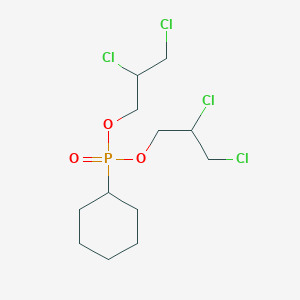
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
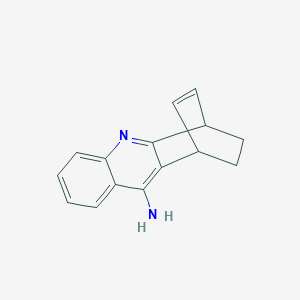

![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
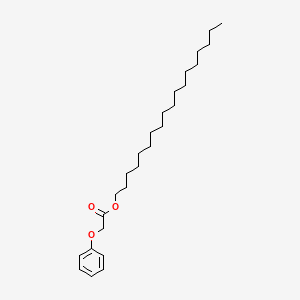
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
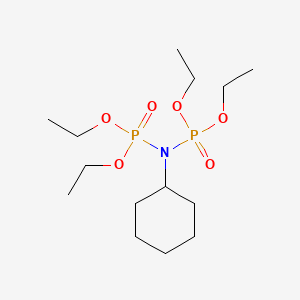
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
